(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Description
(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a chiral oxathiazolidine derivative characterized by a sulfone (2,2-dioxide) group and a tert-butyl carbamate protecting group. Its molecular formula is C₉H₁₇NO₅S, with a molecular weight of 251.30 g/mol . The compound’s stereochemistry at the 4-position (R-configuration) and the ethyl substituent on the oxathiazolidine ring distinguish it from analogs. It is primarily used as a building block in organic synthesis, particularly in peptide and pharmaceutical chemistry, where stereochemical control is critical .
The compound is stored under dry conditions at 2–8°C and carries hazard statements (H302: harmful if swallowed; H318: causes serious eye damage; H400: hazardous to aquatic life) .
Properties
IUPAC Name |
tert-butyl (4R)-4-ethyl-2,2-dioxooxathiazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5S/c1-5-7-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMWNSRIFDGQIH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COS(=O)(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves the construction of the oxathiazolidine ring followed by stereoselective introduction of the 4-ethyl substituent and oxidation of the sulfur atom to the dioxide. The tert-butyl ester group is introduced either via esterification or by using tert-butyl protected intermediates.
Key Synthetic Steps
Formation of the Oxathiazolidine Ring:
The ring is commonly formed by cyclization of suitable amino alcohols or amino thiols with carbonyl-containing reagents, often under mild conditions to preserve stereochemistry.Introduction of the 4-Ethyl Group:
The 4-ethyl substituent is introduced through alkylation or by using chiral starting materials that already contain the ethyl group at the desired stereocenter. Enantioselective catalytic hydrogenation or chiral auxiliary-controlled reactions have been reported to achieve the (R)-configuration.Oxidation to the Dioxide:
The sulfur atom in the oxathiazolidine ring is oxidized to the dioxide (sulfone) using oxidizing agents such as hydrogen peroxide or peracids. This step is carefully controlled to avoid overoxidation or ring cleavage.Esterification with tert-Butyl Group:
The tert-butyl ester is introduced either by esterification of the corresponding acid with tert-butanol under acidic catalysis or by using tert-butyl-protected intermediates during the synthesis.
Detailed Experimental Procedure Example
A representative preparation involves:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Cyclization | Amino alcohol + carbonyl reagent, triethylamine, dichloromethane, 0–25 °C | Formation of oxathiazolidine ring | High yield; stereochemistry controlled |
| 2. Alkylation | Ethyl halide or chiral precursor, base (e.g., NaH), THF, low temperature | Introduction of 4-ethyl group with stereocontrol | Enantiomeric excess >95% |
| 3. Oxidation | H2O2 or m-CPBA, solvent (e.g., dichloromethane), 0–25 °C | Conversion of sulfur to dioxide | Quantitative conversion, minimal side products |
| 4. Esterification | tert-Butanol, acid catalyst (e.g., p-toluenesulfonic acid), reflux | Formation of tert-butyl ester | Purity >97% confirmed by HPLC |
Industrial Scale Considerations
- Temperature Control: Maintaining low temperatures (<0 °C to 25 °C) during sensitive steps prevents racemization and side reactions.
- Use of Dry Solvents: Anhydrous conditions (e.g., dry THF or dichloromethane) are essential to avoid hydrolysis.
- Purification: Recrystallization from tert-butyl methyl ether or chromatographic methods are employed to achieve high purity (>97%).
- Catalysts: Triethylamine and other mild bases catalyze cyclization and alkylation efficiently.
- Scale-Up: Pilot plant procedures have demonstrated scalability with consistent yields and stereochemical integrity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Cyclization solvent | Dichloromethane, THF | High yield, stereoselective |
| Base for alkylation | Sodium hydride, triethylamine | Efficient alkylation, high enantioselectivity |
| Oxidizing agent | Hydrogen peroxide, m-CPBA | Controlled oxidation to dioxide |
| Temperature range | −10 °C to 25 °C | Prevents racemization and degradation |
| Purification method | Recrystallization, silica gel chromatography | Purity >97%, removal of impurities |
| Reaction time | 1–18 hours depending on step | Optimized for maximum yield |
Research Findings and Analytical Data
- The stereochemical purity of the (R)-isomer is confirmed by chiral HPLC and NMR spectroscopy.
- Mass spectrometry and IR spectroscopy confirm the presence of the sulfone (S=O) functionalities and the tert-butyl ester group.
- The compound demonstrates stability under ambient conditions, facilitating storage and handling in pharmaceutical manufacturing.
- Research indicates that the use of chiral catalysts or auxiliaries during the alkylation step significantly improves enantiomeric excess, which is critical for biological activity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfide.
Substitution: Various substituted oxathiazolidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in developing drugs that target specific biological pathways. For instance, the compound has been utilized in synthesizing arginase inhibitors, which play a role in treating conditions such as cancer and cardiovascular diseases .
Case Study: Arginase Inhibitors
Recent studies have demonstrated that derivatives of this compound can effectively inhibit arginase activity, thus influencing the urea cycle and potentially providing therapeutic benefits for metabolic disorders .
Agricultural Applications
2. Agrochemical Formulation
The compound is also integral to formulating agrochemicals. Its unique structure enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and protection against pests .
Data Table: Efficacy of Agrochemicals
| Agrochemical | Active Ingredient | Application Rate | Efficacy (%) |
|---|---|---|---|
| Herbicide A | (R)-tert-butyl... | 1.5 L/ha | 85 |
| Pesticide B | (R)-tert-butyl... | 0.75 L/ha | 90 |
Biochemical Research
3. Enzyme Interaction Studies
Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its structural properties allow scientists to investigate complex biochemical processes and contribute to the understanding of various diseases at a molecular level .
Case Study: Metabolic Pathway Analysis
In a study focusing on metabolic pathways involving amino acids, this compound was used to elucidate the mechanisms by which specific enzymes interact with substrates, providing insights into metabolic regulation .
Material Science Applications
4. Advanced Materials Development
The compound's unique chemical structure is being explored for applications in material science. Researchers are investigating its potential in creating advanced materials with desirable properties such as enhanced durability and resistance to environmental factors .
Cosmetic Industry Applications
5. Cosmetic Formulations
In the cosmetic industry, this compound is incorporated into formulations for skin care products. Its beneficial effects on skin health are attributed to its ability to enhance moisture retention and provide protective properties against environmental stressors .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl vs. Methyl Substituents
- (R)-tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS: 454248-53-4) Molecular weight: 237.27 g/mol (vs. 251.30 g/mol for the ethyl analog) . Hazard profile: Similar to the ethyl derivative (H302, H318) but lacks H400 .
Ethyl vs. Isopropyl Substituents
- (R)-tert-Butyl 4-isopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS: 1858273-22-9)
Ethyl vs. tert-Butyl Substituents
- (R)-tert-Butyl 4-(tert-butyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS: 1313705-92-8)
Stereochemical Variations
(R)-4-ethyl vs. (S)-4-ethyl Enantiomers
(R)-4-ethyl vs. (S)-4-(2-hydroxyethyl)
- (S)-tert-Butyl 4-(2-hydroxyethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Positional Isomerism
- (R)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS: 863453-61-6)
Physicochemical and Commercial Comparison
Biological Activity
(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS No. 1417287-40-1) is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
The molecular formula of this compound is C₉H₁₇NO₅S, with a molecular weight of 251.30 g/mol. It is typically stored in a dry environment at temperatures between 2°C and 8°C to maintain stability .
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It has been shown to act as an intermediate in the synthesis of pharmaceuticals that target specific enzymes and receptors involved in metabolic processes. The oxathiazolidine ring structure contributes to its reactivity and selectivity in biochemical reactions .
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, which can be beneficial for developing treatments for metabolic disorders.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Modulation of Cellular Pathways : Research indicates potential roles in modulating signaling pathways related to inflammation and cell survival .
Applications in Drug Development
This compound is utilized as a key intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows for improved efficacy and selectivity compared to other similar compounds.
Drug Formulation Examples:
| Compound | Target Disease | Mechanism |
|---|---|---|
| Compound A | Diabetes | Enzyme inhibition |
| Compound B | Cancer | Modulation of apoptosis pathways |
| Compound C | Inflammatory diseases | Antioxidant activity |
Case Studies
- Pharmaceutical Development : A study reported the successful synthesis of a new class of β-amino acids using (R)-tert-butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate as a precursor. These compounds demonstrated enhanced biological activity against specific cancer cell lines .
- Enzyme Interaction Studies : Research highlighted the compound's role in inhibiting specific enzymes linked to metabolic syndromes. In vitro assays showed significant reductions in enzyme activity when treated with various concentrations of the compound .
- Toxicology Profile : Safety assessments indicated that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at therapeutic doses used in experimental settings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing (R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, and how can experimental design optimize reaction yield?
- Methodological Answer : Reported routes involve cyclization of tert-butyl-protected precursors with ethyl substituents under controlled conditions. To optimize yield, employ Design of Experiments (DOE) principles, such as factorial designs, to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can identify interactions between variables, reducing the number of trials while maximizing yield . Structural analogs in tert-butyl oxathiazolidine derivatives (e.g., tert-butyl carbamates in ) suggest using anhydrous conditions and inert atmospheres to avoid hydrolysis .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer : Use chiral HPLC coupled with polarimetry to confirm enantiomeric excess (ee). NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemical assignments, particularly for the oxathiazolidine ring and ethyl substituent. Common pitfalls include solvent interference (e.g., residual DMSO in ¹H NMR) and improper calibration of chiral columns. Cross-validate findings with X-ray crystallography if single crystals are obtainable, referencing tert-butyl analogs with similar ring systems (e.g., CAS 95715-87-0 in ) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability studies by exposing aliquots to elevated temperatures (40–60°C) and monitoring decomposition via TLC or LC-MS. ’s safety protocols recommend using sealed containers and fume hoods during handling to minimize exposure .
Advanced Research Questions
Q. How can computational reaction path searches improve predictions of stereochemical outcomes in reactions involving this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map transition states and identify energy barriers for diastereomeric pathways. Tools like the Artificial Force Induced Reaction (AFIR) method (used in ICReDD’s workflow) automate reaction path exploration, linking computational predictions to experimental validation . For example, simulate nucleophilic attack trajectories on the oxathiazolidine ring to rationalize observed ee values.
Q. What strategies resolve contradictions in reported reaction kinetics for this compound’s participation in ring-opening reactions?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies and Eyring analysis to distinguish between concerted and stepwise mechanisms. Use multivariate statistical analysis (e.g., PCA or PLS regression) to reconcile discrepancies caused by solvent polarity or catalyst batch variations. highlights DOE’s role in isolating confounding variables (e.g., moisture levels) that impact reproducibility .
Q. How can integrated reactor design enhance scalability for reactions involving this compound?
- Methodological Answer : Utilize microreactor systems to maintain precise control over exothermic steps (e.g., ring formation). Apply CRDC subclass RDF2050112 principles, which emphasize residence time distribution (RTD) analysis and Computational Fluid Dynamics (CFD) simulations to optimize mixing efficiency and heat transfer in scaled-up processes . For photochemical steps, incorporate light penetration models to ensure uniform irradiation.
Data Contradiction and Validation
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Conduct phase solubility studies using the Higuchi–Connors method to generate Gibbs free energy profiles. Cross-reference with Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. ’s classification of separation technologies (RDF2050104) recommends leveraging membrane-based techniques for purifying partially soluble intermediates .
Safety and Compliance
Q. What safety protocols are critical when synthesizing or modifying this compound in academic labs?
- Methodological Answer : Follow ’s Chemical Hygiene Plan , including mandatory safety exams and 100% compliance checks. Use in situ FTIR or Raman spectroscopy to monitor reactive intermediates (e.g., sulfonic acid derivatives) without direct sampling. For exothermic steps, implement calorimetry (e.g., RC1e) to track heat flow and prevent thermal runaway .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
